1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide
Overview
Description
1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring substituted with a hydroxy-phenylethyl group, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide can be synthesized through the quaternization of pyridine with 2-bromo-2-phenylethanol. The reaction typically involves the following steps:
- Dissolve pyridine in an appropriate solvent such as acetonitrile or ethanol.
- Add 2-bromo-2-phenylethanol to the solution.
- Heat the reaction mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large-scale reactors for the quaternization reaction.
- Employing continuous flow systems to enhance reaction efficiency.
- Implementing purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to a pyridine ring.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide.
Reduction: Formation of 1-(2-hydroxy-2-phenylethyl)pyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in enzyme function. Additionally, it can interact with cell membranes, altering membrane permeability and affecting cellular processes.
Comparison with Similar Compounds
1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide can be compared with other pyridinium salts such as:
1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(2-hydroxy-2-phenylethyl)pyridine: Lacks the quaternary ammonium structure, making it less polar.
2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Contains a methyl group on the pyridinium ring, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylethanol;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10,13,15H,11H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDBGEWEHYCPPA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548749 | |
Record name | 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6318-99-6 | |
Record name | NSC31959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.